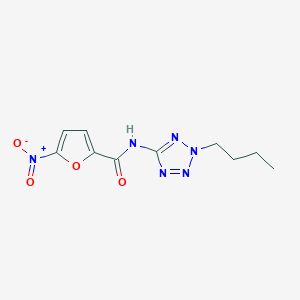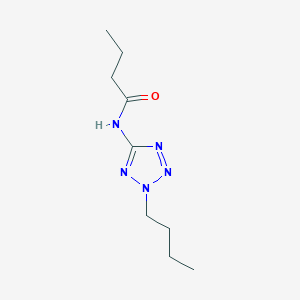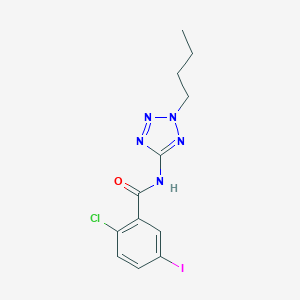![molecular formula C23H29N3O3 B251239 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as JNJ-31020028, is a small molecule drug that has been developed as a highly selective and potent antagonist of the orexin 2 receptor (OX2R). Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and sleep, and OX2R antagonists have been identified as potential therapeutic agents for the treatment of sleep disorders such as insomnia.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the OX2R, which is primarily expressed in the brain regions that regulate sleep and wakefulness. By blocking the activity of orexin at the OX2R, this compound promotes sleep by reducing wakefulness and increasing non-REM sleep.
Biochemical and physiological effects:
This compound has been shown to increase sleep time and improve sleep quality in animal models without causing sedation or cognitive impairment. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a research tool is its high selectivity for the OX2R, which allows for specific modulation of orexin signaling without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Zukünftige Richtungen
Several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide include:
1. Investigating the efficacy of this compound in clinical trials for the treatment of sleep disorders such as insomnia.
2. Exploring the potential use of this compound as a therapeutic agent for other neurological disorders that involve dysregulation of sleep-wake cycles, such as narcolepsy.
3. Investigating the potential of this compound as a research tool for studying the role of orexin signaling in other physiological processes beyond sleep regulation.
4. Developing new formulations of this compound with improved pharmacokinetic properties to reduce the need for frequent dosing.
Synthesemethoden
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethylphenol with 4-nitrophenylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol using sodium borohydride, and the resulting alcohol is coupled with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models for its potential use as a therapeutic agent for the treatment of sleep disorders. In animal studies, this compound has been shown to increase sleep time and improve sleep quality without causing sedation or impairment of cognitive function. These findings suggest that this compound may have advantages over currently available sleep medications that often have unwanted side effects.
Eigenschaften
Molekularformel |
C23H29N3O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)16-29-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
CBEQBGMABNEKDZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
